![molecular formula C15H24N2O3S2 B5520853 N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)

N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

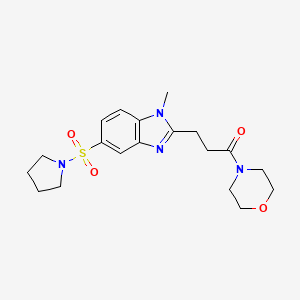

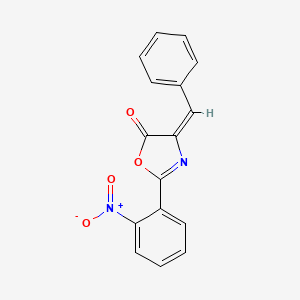

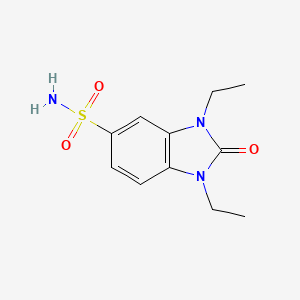

N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide is a chemical compound with potential significance in various biochemical applications. This section provides an overview of its synthesis, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis process of methanesulfonamide derivatives, including compounds with pyrrole substitutions, involves multiple steps targeting specific biochemical properties and activities. A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized to evaluate their potential as inhibitors for the enzyme HMG-CoA reductase in vitro (Watanabe et al., 1997). This synthesis process is intricate, aiming at producing compounds with high potency and specificity.

Molecular Structure Analysis

The molecular and supramolecular structures of methanesulfonamide derivatives have been extensively studied. For example, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide exhibit varied molecular conformations and hydrogen bonding patterns, influencing their biological activities and interactions (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Methanesulfonamide compounds can undergo various chemical reactions, altering their properties and functionalities. The rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yields chiral pyrrolidin-3-ones, indicating a significant transformation in their chemical structure and potential biological applications (Králová et al., 2019).

Physical Properties Analysis

The physical properties of N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide, such as solubility, melting point, and crystalline structure, are crucial for its application in different environments. Studies on similar compounds provide insights into how structural differences can affect these properties. For instance, the analysis of different sulfonamide structures helps understand the impact of molecular conformation on their physical state and stability (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, define the utility of methanesulfonamide compounds in various applications. The study of their chemical properties, such as acidity, basicity, and nucleophilicity, informs their potential use in pharmaceuticals and chemical synthesis. The self-association of specific sulfonamide compounds in solution and their interaction with acids provide valuable information on their chemical behavior and potential applications (Sterkhova, Moskalik, & Shainyan, 2014).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Structural Analysis and Supramolecular Interactions : Studies on N-substituted methanesulfonamide derivatives, including N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, reveal insights into their molecular and supramolecular structures. These compounds exhibit significant variations in torsion angles and hydrogen bonding patterns, contributing to their distinct chemical behaviors and potential applications in material science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).

Catalysis and Ligand Behavior : Research into pyridinium-derived N-heterocyclic carbene complexes of platinum indicates their application in catalysis, particularly in ligand substitution reactions. These complexes demonstrate a range of ligand behaviors, offering potential utility in the design of new catalytic systems (Owen, Labinger, & Bercaw, 2004).

Material Science and Engineering

Carbon Materials and Catalysis : The development of dual heteroatom-doped carbon monoliths from precursors like tris(4-isocyanatophenyl)methane showcases the application of N-substituted methanesulfonamides in creating materials with enhanced electrocatalytic properties for oxygen reduction reactions. This process illustrates the compound's relevance in energy conversion and storage technologies (Chandrasekaran et al., 2018).

Synthetic Chemistry and Drug Design : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides indicates their chemoselective acylation properties, underscoring their potential in synthetic organic chemistry and drug design. These reagents demonstrate specific reactivity that could be harnessed for creating novel pharmaceuticals and chemicals with precise functional group modifications (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Environmental Applications

Biodegradation of Pollutants : The microbial metabolism of methanesulfonic acid, related to N-substituted methanesulfonamides, highlights the environmental significance of these compounds. Certain bacteria can utilize methanesulfonate as a carbon and energy source, indicating the potential for bioremediation strategies targeting sulfur-containing pollutants (Kelly & Murrell, 1999).

Eigenschaften

IUPAC Name |

N-[(3S,4R)-1-(4,5-dimethylthiophene-2-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S2/c1-9(2)12-7-17(8-13(12)16-22(5,19)20)15(18)14-6-10(3)11(4)21-14/h6,9,12-13,16H,7-8H2,1-5H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHAZCARCIETDM-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)

![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)

![N-(5-chloro-2-pyridinyl)-2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetamide](/img/structure/B5520847.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B5520856.png)